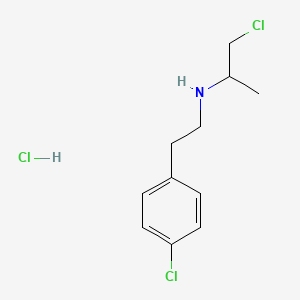
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride is a chemical compound with the molecular formula C11H15Cl2N·HCl It is characterized by the presence of a chloro group attached to a phenethylamine backbone
Preparation Methods
The synthesis of 1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenethylamine and 1-chloropropan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Synthetic Routes: The synthetic route may involve the chlorination of the amine group followed by the introduction of the phenethyl group. This can be achieved through nucleophilic substitution reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Scientific Research Applications
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential effects on biological systems. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The phenethylamine backbone allows for interactions with neurotransmitter systems, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride can be compared with other similar compounds, such as:
2-Chloro-N-(4-chlorophenethyl)propan-1-amine Hydrochloride: This compound has a similar structure but differs in the position of the chloro group. It may exhibit different reactivity and biological activity.
4-Chloro-N-(2-chlorophenethyl)propan-2-amine Hydrochloride: The position of the chloro groups on the phenethylamine backbone can influence the compound’s properties and applications.
N-(4-Chlorophenethyl)propan-2-amine Hydrochloride: The absence of the chloro group on the amine can lead to differences in chemical reactivity and biological interactions.
Properties
Molecular Formula |
C11H16Cl3N |
|---|---|
Molecular Weight |
268.6 g/mol |
IUPAC Name |
1-chloro-N-[2-(4-chlorophenyl)ethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-9(8-12)14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H |
InChI Key |
RVBZDYJNSNRJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)NCCC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


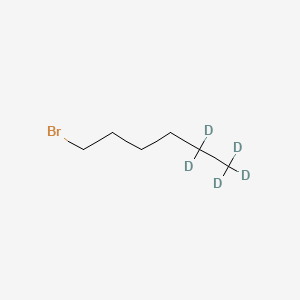
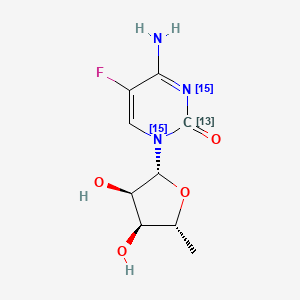
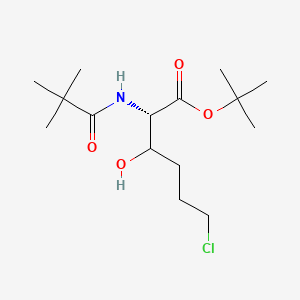

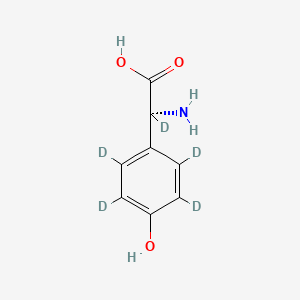
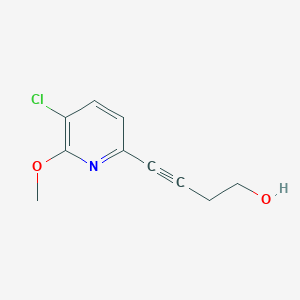
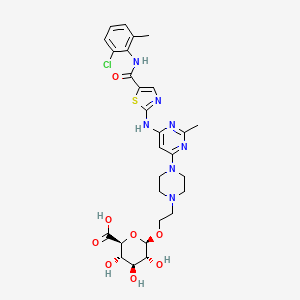

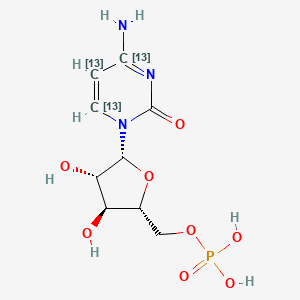
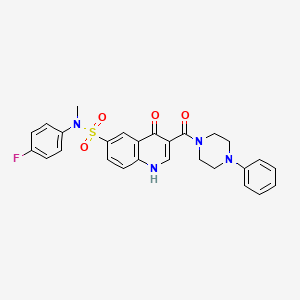
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)

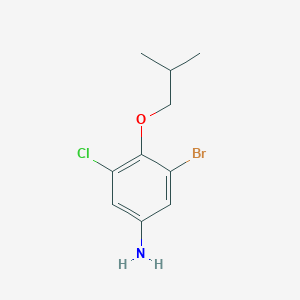
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
